molecular formula C12H19Cl3Si B1345205 Adamantylethyltrichlorosilane CAS No. 37843-11-1

Adamantylethyltrichlorosilane

Cat. No.: B1345205
CAS No.: 37843-11-1
M. Wt: 297.7 g/mol
InChI Key: HLBWWITUVOEXHH-UHFFFAOYSA-N
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Description

Adamantylethyltrichlorosilane is a chemical compound with the molecular formula C12H19Cl3Si and a molecular weight of 297.72 . It is also known by various synonyms such as Trichloro (2-tricyclo [3.3.1.13,7]decylethyl)silane and Trichloro [2- (tricyclo [3.3.1.13,7]decan-1-yl)ethyl]silane .


Molecular Structure Analysis

This compound has a complex molecular structure. It is a pentasubstituted pyrrole formed by two contrasting moieties with an achiral heterocyclic core unit . After formation and heating, the coating system has developed a cross-linked siloxane network .


Chemical Reactions Analysis

This compound has been evaluated as a potential coating to provide surface protection or as an initiator for diamond-like thin films . It was observed that a concentration-dependent adsorption rate from hexane and ethanol/acetic acid solutions was occurring. It was also evident that multilayer formation was happening, probably due to the highly reactive chlorosilane functional groups .


Physical And Chemical Properties Analysis

This compound has a melting point of 36 °C, a boiling point of 135°C at 3mm, and a flash point of 155°C . It has a density of 1.22 and a refractive index of 1.5135 . It is sensitive and reacts rapidly with moisture, water, and protic solvents .

Scientific Research Applications

Organosilane Chemistry and Metal Complexes

The study by Blom et al. (2014) explores the synthesis of asymmetric benzamidinato-stabilized trichlorosilanes from unsymmetrically substituted benzamidinato and guanidinato dichlorohydridosilanes, leading to novel hydrido N-heterocyclic silylene iron complexes. This research highlights the potential of adamantane derivatives in organosilane chemistry and their reactivity with metal complexes Blom et al., 2014.

Hydrogen-Bonding Networks and Porosity

Kawakami et al. (2010) demonstrated the creation of three-dimensional hydrogen-bonding networks by polyhedral organosilanols derived from adamantane, showcasing selective inclusion of hydrocarbons in open frameworks. This study emphasizes the capability of adamantane-based structures to form porous materials with potential applications in catalysis and molecular storage Kawakami et al., 2010.

Cellular Uptake and Biocompatibility

Grillaud et al. (2014) synthesized first- and second-generation polycationic adamantane-based dendrons showing high cellular uptake without triggering cytotoxicity. These dendrons have potential applications in gene and drug delivery, highlighting the biocompatibility and efficiency of adamantane derivatives in biomedical applications Grillaud et al., 2014.

Material Science and Polymer Networks

Zhang et al. (2018) synthesized a novel adamantane-based periodic mesoporous organosilica film with ultralow dielectric constant and high mechanical strength, using an adamantane-bridged organosilane precursor. This work presents the potential of adamantane derivatives in developing high-performance materials for microelectronics Zhang et al., 2018.

Catalysis and Porous Materials

Nasrallah and Hierso (2019) reviewed the use of functionalized adamantane derivatives as building units for three-dimensional porous materials and their application in heterogeneous catalysis, emphasizing the structuring advantages of adamantanes in achieving high surface area and controlled porosity for catalytic materials Nasrallah & Hierso, 2019.

Safety and Hazards

Adamantylethyltrichlorosilane is classified as a risk code 34, which means it causes burns . Safety measures include rinsing immediately with plenty of water and seeking medical advice in case of contact with eyes. It is also recommended to wear suitable protective clothing, gloves, and eye/face protection .

Mechanism of Action

Target of Action

Adamantylethyltrichlorosilane (AdSi) primarily targets the surfaces of materials such as aluminum and polymeric substances . The compound is used as a coating to provide surface protection and scratch resistance . Siloxane-based compounds, like AdSi, are known for their ability to provide anti-wetting properties and for their use in primer applications for metal protection .

Mode of Action

AdSi interacts with its targets by forming a coating on the surface. After formation and heating, the coating system develops a cross-linked siloxane network . This interaction is monitored using quartz crystal microbalance and contact angle measurements . The adsorption rates and the effect coverage of AdSi on oxidized aluminum surfaces are observed to be concentration-dependent . It is also evident that multilayer formation occurs, probably due to the highly reactive chlorosilane functional groups .

Pharmacokinetics

The adamantane moiety, a component of adsi, is known to enhance the lipophilicity of drugs and improve their pharmacological properties

Result of Action

The primary result of AdSi’s action is the formation of a protective coating on the target surface. This coating is characterized by a cross-linked siloxane network . The coating provides surface protection and scratch resistance, enhancing the durability of the material .

Action Environment

The action of AdSi can be influenced by environmental factors. For instance, the formation of the AdSi coating is dependent on the concentration of the solution from which it is applied . Additionally, the reaction of AdSi with its target surface may be affected by the presence of moisture, water, or protic solvents

Biochemical Analysis

Biochemical Properties

Adamantylethyltrichlorosilane plays a significant role in biochemical reactions, particularly in the formation of siloxane networks. It interacts with various enzymes, proteins, and other biomolecules. The compound’s highly reactive chlorosilane functional groups facilitate the formation of covalent bonds with hydroxyl groups on biomolecules, leading to the creation of stable siloxane linkages. These interactions are crucial for the compound’s role in surface modification and coating applications .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell membranes can lead to changes in membrane permeability and fluidity, affecting the overall cellular environment. Additionally, this compound can induce oxidative stress in cells, leading to alterations in cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through its chlorosilane groups. This binding interaction can result in enzyme inhibition or activation, depending on the specific enzyme involved. For example, the compound can inhibit enzymes involved in oxidative stress responses, leading to increased levels of reactive oxygen species. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Over time, this compound can undergo hydrolysis, leading to the formation of silanols and hydrochloric acid. These degradation products can have long-term effects on cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound can cause severe skin burns and eye damage due to its corrosive nature. Additionally, threshold effects may be observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress and detoxification. The compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism and detoxification. These interactions can affect metabolic flux and alter the levels of metabolites involved in cellular redox balance and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in lipid-rich compartments. This localization can influence its activity and function, as well as its potential toxicity .

Subcellular Localization

This compound is primarily localized in the cytoplasm and cell membranes. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s presence in these locations can affect its activity and function, including its ability to interact with specific biomolecules and modulate cellular processes .

Properties

IUPAC Name

2-(1-adamantyl)ethyl-trichlorosilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19Cl3Si/c13-16(14,15)2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBWWITUVOEXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068054
Record name Silane, trichloro(2-tricyclo[3.3.1.13,7]dec-1-ylethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37843-11-1
Record name 1-[2-(Trichlorosilyl)ethyl]tricyclo[3.3.1.13,7]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37843-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adamantylethyltrichlorosilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037843111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo[3.3.1.13,7]decane, 1-[2-(trichlorosilyl)ethyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, trichloro(2-tricyclo[3.3.1.13,7]dec-1-ylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloro(2-tricyclo[3.3.1.13,7]decylethyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.789
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Record name ADAMANTYLETHYLTRICHLOROSILANE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Adamantylethyltrichlorosilane interact with aluminum surfaces and what are the resulting structural changes?

A1: this compound (AdSi) interacts with oxidized aluminum surfaces through its highly reactive chlorosilane functional groups. [] These groups readily react with hydroxyl groups present on the aluminum oxide surface, forming strong Si-O-Al bonds. This leads to the initial attachment of AdSi molecules to the surface. [] Further heating of the coated surface induces cross-linking between adjacent AdSi molecules. [] This cross-linking occurs through the formation of siloxane (Si-O-Si) bonds, resulting in a robust and stable siloxane network on the aluminum surface. [] FT-IR and FT-Raman spectroscopy confirm the formation of this cross-linked network. []

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